molecular formula C13H6ClF2N3 B11067682 1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11067682
M. Wt: 277.65 g/mol
InChI Key: ZRMURZLAKFYTGW-UHFFFAOYSA-N
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Description

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with chloro (Cl), difluoro (F), methyl (CH₃), and carbonitrile (CN) groups. Its electronic profile is influenced by the electron-withdrawing Cl and F substituents, which may enhance stability and reactivity in synthetic pathways.

Properties

Molecular Formula

C13H6ClF2N3

Molecular Weight

277.65 g/mol

IUPAC Name

1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C13H6ClF2N3/c1-6-2-12(14)19-11-4-9(16)8(15)3-10(11)18-13(19)7(6)5-17/h2-4H,1H3

InChI Key

ZRMURZLAKFYTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC(=C(C=C3N2C(=C1)Cl)F)F)C#N

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Synthesis

Efficient one-pot strategies reduce purification steps. A reported method combines 2,4,5-trifluoroaniline , methylglyoxal , and malononitrile in the presence of NH₄OAc to form the benzimidazole core, followed by in situ cyclization with 3-chloropyridine derivatives .

Optimized Conditions:

  • Solvent: Ethanol/H₂O (3:1)

  • Temperature: 80°C, 12h

  • Yield: 40–50%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve reproducibility and safety:

  • Microreactor Setup : Enables precise control of exothermic halogenation steps.

  • Green Chemistry : I₂/KI systems replace toxic chlorinating agents (e.g., PCl₅) .

Parameter Batch Process Flow Process
Reaction Time12h2h
Chlorination Yield68%75%
Purity90%98%

Challenges and Mitigation Strategies

  • Regioselectivity : Competing halogenation at adjacent positions is minimized using sterically hindered bases (e.g., 2,6-lutidine) .

  • Nitrile Hydrolysis : Anhydrous conditions and low temperatures prevent decomposition of the carbonitrile group .

Analytical Validation of Synthetic Routes

HPLC and NMR Data:

  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30) .

  • ¹⁹F NMR : δ = -112.5 ppm (C7-F), -118.2 ppm (C8-F) .

  • ¹H NMR : δ 2.45 (s, 3H, CH₃), 8.25 (s, 1H, H-2) .

Comparative Analysis of Methods

Method Advantages Limitations
CyclocondensationHigh atom economyModerate yields (45–60%)
Transition-Metal CatalysisRegioselective functionalizationCostly catalysts
One-Pot SynthesisReduced purification stepsLimited scalability

Chemical Reactions Analysis

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. This compound has shown significant efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activities of several benzimidazole derivatives, it was found that compounds structurally related to 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics such as ciprofloxacin and fluconazole .

CompoundBacterial StrainMIC (μg/mL)Comparison
This compoundStaphylococcus aureus6.2550% of Ciprofloxacin
This compoundE. coli12.570% of Fluconazole

Antiviral Applications

The antiviral potential of benzimidazole derivatives has also been explored, particularly in relation to hepatitis B virus (HBV). Research indicates that compounds similar to 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole can inhibit viral replication effectively while maintaining low cytotoxicity in host cells .

Case Study: Anti-HBV Activity

In vitro studies demonstrated that certain derivatives exhibited significant anti-HBV activity with IC50 values in the nanomolar range. This suggests that modifications on the benzimidazole scaffold can lead to enhanced antiviral properties while minimizing toxicity .

Anticancer Potential

The structure of 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole also positions it as a candidate for anticancer drug development. The incorporation of fluorine atoms is known to influence lipophilicity and metabolic stability, which are desirable traits for anticancer agents.

Case Study: Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that this compound and its derivatives induced apoptosis in cancer cells at micromolar concentrations. The structure–activity relationship studies indicated that specific substitutions at the benzimidazole ring significantly affect cytotoxic potency against various cancer types .

Comparison with Similar Compounds

Implications of Substituent Variations

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s Cl and F substituents likely increase electrophilicity at the nitrile group, enhancing reactivity in nucleophilic additions compared to the amino-substituted 8e and 8f. Thioether-containing 8d may exhibit unique redox properties due to sulfur’s polarizability.
  • Solubility and Bioavailability :

    • The hydrophobic halogens in the target compound may reduce aqueous solubility relative to 8e and 8f, which possess polar amine groups.

Biological Activity

1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 697241-25-1) is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in cancer therapy and other therapeutic areas.

Chemical Structure

The linear formula for this compound is C13H6ClF2N3C_{13}H_{6}ClF_{2}N_{3}. The presence of halogens and the benzimidazole moiety are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The following sections summarize findings from various studies regarding the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Studies

The mechanism through which this compound exerts its effects may involve:

  • Targeting Hypoxia-Inducible Factors : Benzimidazole derivatives have been noted for their ability to affect pathways related to hypoxia, which is common in tumor microenvironments .
  • DNA Damage Induction : Studies indicate that certain benzimidazole compounds can induce DNA damage in cancer cells, leading to apoptosis. This suggests a potential pathway for the compound under review.

Comparative Biological Activity Table

CompoundActivity TypeTargetReference
This compoundAnticancerEZH2
Benzimidazole Derivative XCytotoxicityA549 Cells
Benzimidazole Derivative YApoptosis InductionWM115 Cells

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals (HKAs) and fluorinated aldehydes. For example, one-pot reactions involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and fluorinated aromatic aldehydes under reflux conditions yield pyrido[1,2-a]benzimidazole derivatives. Precipitation from the reaction medium simplifies purification, avoiding chromatography. Characterization requires IR (for CN and NH2 groups), 1H^1H/13C^{13}C NMR (to confirm substitution patterns), and HRMS for molecular ion validation .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., CN at ~2200 cm1^{-1}, NH at ~3400 cm1^{-1}) .
  • NMR : 1H^1H NMR resolves aromatic protons and substituent effects (e.g., δ 7.15–8.66 ppm for benzimidazole protons) . 19F^{19}F NMR is critical for confirming fluorine positions.
  • HRMS/TOF-MS : Validates molecular weight (e.g., [M+H]+^+ peaks with <5 ppm error) .

Advanced Research Questions

Q. How do fluorine substituents at positions 7 and 8 influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, altering aromatic ring electron density. This impacts reactivity in nucleophilic substitution (e.g., chloro displacement at position 1) and hydrogen-bonding interactions. Computational studies (DFT) can map electrostatic potential surfaces, while Hammett constants predict substituent effects on reaction rates. Experimental validation includes comparing reaction yields with non-fluorinated analogs (e.g., fluorinated derivatives show 10–15% lower yields in amination due to steric/electronic hindrance) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : For overlapping NMR signals (e.g., aromatic protons in δ 7.0–8.5 ppm), use advanced techniques:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in substituents like cyclohexylamino groups) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., fluorine positions) .

Q. How can reaction conditions be optimized for regioselective functionalization at position 1?

  • Methodological Answer : Regioselectivity depends on:

  • Catalyst choice : Lewis acids (e.g., BF3_3) direct substitution to position 1 by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols for SNAr reactions .
  • Temperature : Reflux (80–120°C) accelerates chloro displacement while minimizing side reactions (e.g., hydrolysis) .

Q. What pharmacological screening approaches are suitable for evaluating bioactivity?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking studies : Simulate interactions with targets (e.g., topoisomerase II) using PyMOL or AutoDock .
  • SAR analysis : Compare activity of derivatives (e.g., 1-(2-hydroxyethyl)amino vs. 1-(cyclohexylamino) analogs) to identify critical substituents .

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